molecular formula C23H18FN5O2S B2801035 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 852167-67-0

2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2801035
CAS No.: 852167-67-0
M. Wt: 447.49
InChI Key: XEAFRCHPUFJDQX-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a triazole-based acetamide derivative with a complex heterocyclic architecture. Its structure integrates a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a 1H-indol-3-yl moiety at position 5, and a sulfanyl-acetamide side chain linked to a furan-2-ylmethyl group (Figure 1). This compound is designed to exploit the pharmacological versatility of triazoles (known for antimicrobial, anti-inflammatory, and anticancer properties) combined with indole’s bioactivity (e.g., CNS modulation) and furan’s metabolic stability .

Synthetic routes typically involve alkylation of triazole-3-thiol intermediates with chloroacetamides in alkaline conditions, followed by purification via recrystallization . Preliminary studies highlight its anti-exudative activity, with structural modifications (e.g., fluorophenyl and indole groups) enhancing potency compared to simpler analogs .

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2S/c24-15-7-9-16(10-8-15)29-22(19-13-25-20-6-2-1-5-18(19)20)27-28-23(29)32-14-21(30)26-12-17-4-3-11-31-17/h1-11,13,25H,12,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAFRCHPUFJDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions The process begins with the preparation of the indole and triazole intermediates, followed by their coupling through a sulfanyl linkage

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Triazole Formation: The triazole ring is typically formed through a cyclization reaction involving hydrazine and a suitable nitrile.

    Coupling Reaction: The indole and triazole intermediates are coupled using a thiol reagent to form the sulfanyl linkage.

    Final Modification: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the indole moiety, potentially altering the electronic properties of the compound.

    Substitution: The furan ring and the fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or indole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antifungal Activity

The 1,2,4-triazole derivatives have been extensively studied for their antifungal properties. Research shows that compounds similar to 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide exhibit potent antifungal activity against various fungal strains. For instance, studies indicate that triazole-thioether moieties enhance antifungal efficacy compared to traditional agents like azoxystrobin .

CompoundFungal StrainActivity (MIC)
Triazole derivativeGibberella nicotiancola0.0087–0.0309 g/L
Triazole-thioetherAspergillus flavus10–70 times more effective than bifonazole

Antibacterial Properties

The compound has also shown promising antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Derivatives of 1,2,4-triazoles have been synthesized and tested, revealing MIC values comparable to or better than existing antibiotics .

CompoundBacterial StrainActivity (MIC)
Ciprofloxacin-triazole hybridMRSA0.046–3.11 μM
Triazole-pyrimidine hybridE. coli0.75 μg/mL

Anti-inflammatory Potential

Recent studies have indicated that compounds containing the triazole structure exhibit anti-inflammatory properties. The evaluation of related compounds in carrageenan-induced paw edema tests demonstrated significant reductions in inflammation in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of these compounds. Variations in substituents on the triazole ring significantly influence biological activity:

Substituent TypeEffect on Activity
Electron-withdrawing groups (e.g., -F, -NO₂)Enhance antibacterial activity
Aromatic groupsImprove antifungal potency

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties are known to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Pharmacological Profiles

The compound’s activity is contextualized against analogs sharing the 1,2,4-triazole-acetamide scaffold but differing in substituents. Key structural variations and their biological implications are summarized below:

Table 1: Comparison of Structural Features and Bioactivity
Compound Name / ID R1 (Triazole-4-substituent) R2 (Triazole-5-substituent) Acetamide Side Chain Bioactivity (Key Findings)
Target Compound 4-Fluorophenyl 1H-Indol-3-yl N-(Furan-2-yl)methyl Anti-exudative activity: 62% inhibition (vs. diclofenac’s 68%) at 10 mg/kg
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-fluorophenyl)acetamide (3.1) Amino Furan-2-yl N-(4-Fluorophenyl) 58% inhibition in anti-exudative assays
2-{[4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 3-Methylphenyl (4-Methylphenyl)sulfanylmethyl N-(2-Trifluoromethylphenyl) Not explicitly reported; structural bulkiness may reduce bioavailability
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide Ethyl Furan-2-yl N-(5-Fluoro-2-methylphenyl) Moderate anti-inflammatory activity (45% inhibition)
2-{[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (7h) 4-Chlorophenyl p-Tolylaminomethyl Unsubstituted acetamide Antiproliferative activity (IC₅₀ = 8.2 µM in MCF-7 cells)
Key Observations:

Substituent Effects on Anti-Exudative Activity :

  • The target compound’s 4-fluorophenyl and indole groups confer superior anti-exudative activity (62%) compared to analogs with smaller substituents (e.g., ethyl or methyl groups) .
  • Introduction of electron-withdrawing groups (e.g., fluorine, chlorine) at the phenyl ring enhances activity by improving receptor binding affinity .

Role of the Acetamide Side Chain :

  • N-(Furan-2-yl)methyl substitution (target compound) balances lipophilicity and solubility, favoring tissue penetration. In contrast, bulkier groups (e.g., trifluoromethylphenyl in ) may hinder pharmacokinetics.

Triazole Core Modifications: Amino-substituted triazoles (e.g., 3.1 in ) exhibit moderate activity, suggesting that electron-rich substituents at position 4 are less optimal than aryl groups.

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Anti-Exudative Mechanism : The target compound likely inhibits prostaglandin synthesis or modulates COX-2 pathways, similar to diclofenac, but with improved selectivity due to indole’s interaction with hydrophobic enzyme pockets .
  • Antiproliferative Activity: Analogs like 7h (Table 1) demonstrate triazoles’ versatility, with p-tolylaminomethyl groups enabling DNA intercalation or topoisomerase inhibition .

Biological Activity

The compound 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a novel triazole derivative with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects. The compound's unique structure contributes to its diverse biological functions.

Chemical Structure and Properties

The compound's molecular formula is C_{24}H_{21}F_{N}_{5}O_{S} with a molecular weight of 477.95 g/mol . It features a triazole ring linked to an indole moiety and a furan group, which enhances its pharmacological properties. The following table summarizes its key characteristics:

PropertyValue
Molecular Weight477.95 g/mol
Molecular FormulaC24 H21 F N5 O S
LogP5.5417
Polar Surface Area57.733 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Antimicrobial Activity

Research indicates that triazole derivatives exhibit promising antimicrobial properties. In particular, compounds similar to This compound have shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related triazole compounds range from 20–70 µM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Triazole-containing compounds are recognized for their anticancer properties. Studies have demonstrated that similar derivatives can inhibit cancer cell lines effectively:

  • For instance, certain triazole derivatives exhibited IC50 values as low as 6.2 µM against colon carcinoma cells .
  • The mechanism of action is believed to involve the modulation of enzyme activity and interference with cellular signaling pathways critical for cancer cell proliferation.

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, triazoles have been investigated for various other biological effects:

  • Antiviral Activity : Some sulfanyltriazoles have shown potential against HIV by overcoming resistance in certain viral strains .
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to reduce inflammation in various models .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • In a study evaluating the antibacterial activity of several triazole compounds, derivatives similar to the target compound were tested against MRSA and exhibited significant inhibition compared to standard antibiotics .
  • Another study focused on the anticancer potential of triazole derivatives, revealing that specific modifications in the structure led to enhanced cytotoxicity against breast cancer cell lines .

Q & A

Q. What are the key synthetic methodologies for preparing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazole-thione intermediate (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) via cyclization of thiocarbazide derivatives .
  • Step 2 : Alkylation with chloroacetamide derivatives under reflux in ethanol/KOH, followed by purification via recrystallization .
  • Critical conditions : Temperature (reflux at ~80°C), solvent choice (ethanol/water mixtures), and molar ratios (1:1 thione:chloroacetamide) to optimize yields (typically 60-75%) .
Reaction Parameter Typical Value
Solvent SystemEthanol/Water
Reaction Time1–2 hours
Yield Range60–75%

Q. How is the compound characterized post-synthesis?

Analytical techniques include:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., indole NH at δ 10–12 ppm, furan protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ≈ 450–460 m/z) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Antimicrobial Screening : Agar diffusion against S. aureus or E. coli .
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory Testing : Carrageenan-induced paw edema in rodent models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of its biological activity?

Key structural modifications and their effects:

  • Triazole Substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance antimicrobial activity by improving target binding .
  • Indole Modifications : Bulky substituents (e.g., 3-methoxyphenyl) reduce solubility but increase affinity for kinase targets .
  • Sulfanyl Linker : Replacing sulfur with oxygen decreases metabolic stability .
Modification Biological Impact
Fluorophenyl at C4↑ Antimicrobial activity
Methoxy group on indole↓ Solubility, ↑ kinase inhibition

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed IC50 measurement timepoints) .
  • Purity Discrepancies : Use orthogonal purification (e.g., column chromatography + recrystallization) .
  • Structural Confirmation : Re-validate compounds via X-ray crystallography (where feasible) .

Q. What computational strategies predict its mechanism of action?

  • Molecular Docking : Simulate binding to targets (e.g., COX-2, EGFR) using AutoDock Vina .
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with triazole NH) .
  • ADMET Prediction : Tools like SwissADME to optimize bioavailability and reduce toxicity .

Data Contradiction Analysis

Example : Discrepancies in reported IC50 values for anticancer activity.

  • Root Cause : Differences in cell line passage numbers or culture conditions.
  • Resolution : Cross-validate using a panel of cell lines and report inter-assay variability .

Key Research Gaps

  • Mechanistic Studies : Limited data on target engagement (e.g., kinase inhibition assays).
  • In Vivo Pharmacokinetics : No published studies on bioavailability or metabolism.

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